Cas no 30934-97-5 (Glycolaldehyde dimethyl acetal)

Glycolaldehyde dimethyl acetal 化学的及び物理的性質

名前と識別子

-

- Glycolaldehyde dimethyl acetal

- 2,2-Dimethoxyethanol~Hydroxyacetaldehyde dimethyl acetal

- 2,2-Dimethoxyethanol

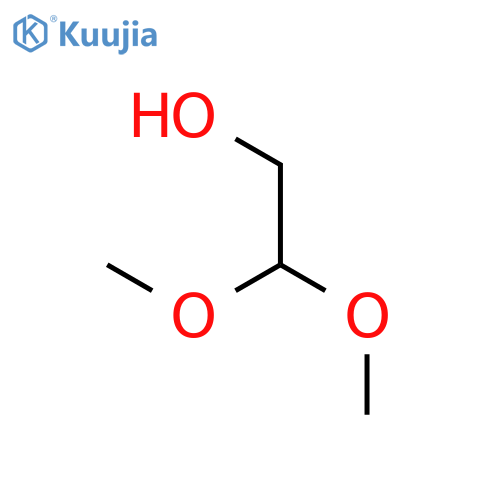

- C4H10O3

- 2,2-Dimethoxy-ethanol

- dimethoxy ethanol

- Ethanol,2,2-dimethoxy

- Hydroxyacetaldehyde Dimethylacetal

- Cbz-DL-Asp-OH

- 2-hydroxyacetaldehyde dimethyl acetal

- FT-0609248

- SY122147

- A820660

- EN300-107234

- 2,2-DIMETHOXY ETHANOL

- NS00028996

- 2,2-dimethoxyethan-1-ol

- UNII-U5USE33Y47

- AS-33339

- SCHEMBL175826

- GLYCOLALDEHYDE, DIMETHYL ACETAL

- Q27290722

- EINECS 250-398-7

- Hydroxyacetaldehyde Dimethyl Acetal

- AKOS009159043

- U5USE33Y47

- MFCD00051799

- DTXSID10184921

- 30934-97-5

- Ethanol, 2,2-dimethoxy-

- CS-W011294

- SB84093

- DB-080732

-

- MDL: MFCD00051799

- インチ: InChI=1S/C4H10O3/c1-6-4(3-5)7-2/h4-5H,3H2,1-2H3

- InChIKey: NYPNCQTUZYWFGG-UHFFFAOYSA-N

- ほほえんだ: COC(CO)OC

- BRN: 1697583

計算された属性

- せいみつぶんしりょう: 106.06300

- どういたいしつりょう: 106.063

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 33.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 38.7A^2

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1,05 g/cm3

- ゆうかいてん: <-76°C

- ふってん: 68°C 21mm

- フラッシュポイント: 66°C

- 屈折率: 1.4130

- すいようせい: Miscible with water.

- PSA: 38.69000

- LogP: -0.40240

- ようかいせい: 水に溶ける

Glycolaldehyde dimethyl acetal セキュリティ情報

- セキュリティの説明: S23-S24/25

- セキュリティ用語:S23;S24/25

- リスク用語:R23

Glycolaldehyde dimethyl acetal 税関データ

- 税関コード:2911000000

- 税関データ:

中国税関コード:

2911000000概要:

他の酸素含有基、およびそれらのハロゲン化、スルホン化、硝化、および亜硝化誘導体を含むかどうかにかかわらず、2911100000アセタールおよび半アセタール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

他の酸素機能があるかどうかにかかわらず、29111000000アセタールとセミアセタール、およびそのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Glycolaldehyde dimethyl acetal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1029137-5g |

2,2-Dimethoxyethanol |

30934-97-5 | 98% | 5g |

¥313.00 | 2024-08-02 | |

| Cooke Chemical | A4655012-5G |

Glycolaldehyde dimethyl acetal |

30934-97-5 | 95% | 5g |

RMB 610.40 | 2025-02-21 | |

| Enamine | EN300-107234-0.5g |

2,2-dimethoxyethan-1-ol |

30934-97-5 | 95% | 0.5g |

$19.0 | 2023-10-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027904-25g |

Glycolaldehyde dimethyl acetal |

30934-97-5 | 98% | 25g |

¥2278 | 2024-05-24 | |

| Enamine | EN300-107234-0.25g |

2,2-dimethoxyethan-1-ol |

30934-97-5 | 95% | 0.25g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-107234-5.0g |

2,2-dimethoxyethan-1-ol |

30934-97-5 | 95% | 5g |

$63.0 | 2023-06-10 | |

| Enamine | EN300-107234-10.0g |

2,2-dimethoxyethan-1-ol |

30934-97-5 | 95% | 10g |

$119.0 | 2023-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1029137-1g |

2,2-Dimethoxyethanol |

30934-97-5 | 98% | 1g |

¥83.00 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1029137-25g |

2,2-Dimethoxyethanol |

30934-97-5 | 98% | 25g |

¥1506.00 | 2024-08-02 | |

| abcr | AB178304-1 g |

Glycolaldehyde dimethyl acetal, 98%; . |

30934-97-5 | 98% | 1 g |

€62.40 | 2023-07-20 |

Glycolaldehyde dimethyl acetal 関連文献

-

Shoucai Wang,Siyu Zhang,Meichen Liu,Jiawang Zang,Guangbin Jiang,Fanghua Ji Org. Chem. Front. 2020 7 697

-

2. Bisbenzylisoquinolines. Part I. The synthesis of 4-(2-aminoethyl)-5′-carboxymethyl-2 : 2′-dimethoxydiphenyl ether and phenoxyisoquinolinesM. F. Grundon,H. J. H. Perry J. Chem. Soc. 1954 3531

-

Yi-Hu Ke,Xiao-Xia Qin,Chun-Ling Liu,Rong-Zhen Yang,Wen-Sheng Dong Catal. Sci. Technol. 2014 4 3141

-

4. Complexes of pyridine-2-thiol with some transition metalsI. Philip Evans,Geoffrey Wilkinson J. Chem. Soc. Dalton Trans. 1974 946

-

Alexander B. Cook,Raoul Peltier,Junliang Zhang,Pratik Gurnani,Joji Tanaka,James A. Burns,Robert Dallmann,Matthias Hartlieb,Sébastien Perrier Polym. Chem. 2019 10 1202

-

Magda M. F. Ismail,Mohammed Salah Ayoup RSC Adv. 2022 12 31032

-

Jinfeng Cao,Yujing Zuo,Dengxu Wang,Jie Zhang,Shengyu Feng New J. Chem. 2017 41 8546

-

Wei-Yi Chu,Chun-Hui Yang,Roman Viter,Ar?nas Ramanavi?ius,Shyh-Chyang Luo,Chien-Fu Chen Sens. Diagn. 2022 1 994

-

9. Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetalsByung Tae Cho,Yu Sung Chun J. Chem. Soc. Perkin Trans. 1 1999 2095

-

Lei Feng,Gang Li,Yueer Yan,Wenrong Hou,Yahong Zhang,Yi Tang RSC Adv. 2018 8 30163

Glycolaldehyde dimethyl acetalに関する追加情報

Glycolaldehyde Dimethyl Acetal: Chemical Structure, Synthesis, and Applications in Biomedical Research

Glycolaldehyde dimethyl acetal (CAS No. 30934-97-5) is a multifunctional organic compound that has garnered significant attention in the biomedical field due to its unique chemical properties and potential therapeutic applications. This compound is a derivative of glycolaldehyde, a simple sugar-aldehyde that serves as a fundamental building block in biological systems. The dimethyl acetal functional group in its structure introduces additional stability and reactivity, making it a versatile scaffold for drug development and biochemical research. Recent studies have highlighted its role in metabolic pathways, its potential as a precursor for pharmaceutical compounds, and its implications in cellular signaling mechanisms.

From a synthetic perspective, the synthesis of glycolaldehyde dimethyl acetal involves a series of controlled chemical reactions that ensure the formation of the acetal linkage. This process typically begins with the reaction of glycolaldehyde with methanol in the presence of an acid catalyst, such as sulfuric acid. The resulting product is purified through distillation or chromatographic techniques to achieve high purity. The stability of the dimethyl acetal group under various reaction conditions makes it a valuable intermediate in the synthesis of complex molecules, including those with pharmaceutical relevance.

Recent advances in medicinal chemistry have revealed the potential of glycolaldehyde dimethyl acetal as a platform for developing novel therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of antiviral compounds targeting RNA-dependent RNA polymerases (RdRp). The compound's ability to form stable glycosidic bonds with nucleotide analogs has made it a promising candidate for the development of antiviral agents against emerging pathogens. This application is particularly relevant in the context of global health challenges, where the demand for broad-spectrum antiviral drugs is increasing.

Moreover, the glycolaldehyde dimethyl acetal has shown potential in the field of metabolic engineering. Researchers at the University of Tokyo have explored its role in the biosynthesis of bioactive compounds, leveraging its structural simplicity to create modified versions with enhanced bioavailability. These studies highlight the compound's adaptability in tailoring molecular structures for specific biological functions, such as improved solubility or targeted delivery mechanisms. Such innovations are critical for the development of next-generation therapeutics with optimized pharmacokinetic profiles.

The chemical structure of glycolaldehyde dimethyl acetal is characterized by a central glycolaldehyde core with two methyl groups attached to the oxygen atoms of the aldehyde functional group. This structural feature contributes to its unique reactivity, enabling it to participate in a variety of chemical transformations. For instance, the acetal group can undergo hydrolysis under acidic conditions, releasing glycolaldehyde and methanol. This property is exploited in the design of prodrugs, where the compound serves as a bioreversible intermediate that enhances drug stability and reduces toxicity.

Recent breakthroughs in synthetic biology have further expanded the applications of glycolaldehyde dimethyl acetal. A 2024 study in the journal ACS Chemical Biology demonstrated its use in the creation of synthetic metabolic pathways for the production of biofuels and pharmaceutical precursors. By incorporating the compound into engineered microbial systems, researchers were able to achieve efficient conversion of carbon sources into valuable products. This application underscores the compound's potential as a sustainable building block for industrial and pharmaceutical processes.

From a biochemical standpoint, the glycolaldehyde dimethyl acetal has been implicated in several metabolic processes. Its involvement in the glycolytic pathway has been a subject of interest, as it may serve as an intermediate in the conversion of glucose to pyruvate. However, the exact role of this compound in metabolic regulation remains under investigation. Ongoing research aims to elucidate its interactions with key enzymes and its potential impact on cellular energy metabolism.

Another area of active research is the potential therapeutic applications of glycolaldehyde dimethyl acetal in neurodegenerative diseases. A 2023 preclinical study published in Neuropharmacology explored its ability to modulate the activity of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The compound's structure allows it to interact with the enzyme's active site, potentially inhibiting its activity and preserving acetylcholine levels in the brain. These findings suggest a promising role for the compound in the development of treatments for cognitive disorders.

Additionally, the glycolaldehyde dimethyl acetal has been investigated for its potential as a protective agent against oxidative stress. Studies have shown that its acetal group can act as a scavenger of reactive oxygen species (ROS), which are known to contribute to cellular damage and aging. This property makes the compound a candidate for the development of antioxidant therapies, particularly in conditions associated with oxidative stress, such as cardiovascular diseases and diabetes.

Despite its promising applications, the glycolaldehyde dimethyl acetal faces challenges in terms of scalability and cost-effective synthesis. Current methods for its production are often limited by low yields and the need for specialized equipment. Researchers are exploring alternative synthetic routes, including enzymatic catalysis and green chemistry approaches, to improve the efficiency of its production. These efforts are crucial for translating its potential into practical therapeutic solutions.

Furthermore, the environmental impact of glycolaldehyde dimethyl acetal is an emerging area of concern. While the compound itself is not inherently toxic, its production and disposal could have ecological consequences. Studies are being conducted to assess its biodegradability and to develop sustainable methods for its utilization. Ensuring that its applications are environmentally responsible is essential for its long-term viability in both industrial and medical contexts.

In conclusion, the glycolaldehyde dimethyl acetal (CAS No. 30934-97-5) represents a versatile and promising compound with a wide range of applications in the biomedical field. Its unique chemical structure and reactivity make it a valuable tool for drug development, metabolic engineering, and biochemical research. As ongoing studies continue to uncover its potential, the compound is poised to play a significant role in the advancement of therapeutic strategies and industrial processes. The future of glycolaldehyde dimethyl acetal lies in its ability to adapt to new scientific challenges and to contribute to the development of innovative solutions for global health and sustainability.

30934-97-5 (Glycolaldehyde dimethyl acetal) 関連製品

- 24332-20-5(Methoxyacetaldehyde Dimethyl Acetal)

- 2517-44-4(1,1,2,2-Tetramethoxyethane)

- 1537661-60-1(4-cyclopentyl-3,3-dimethylbutan-1-amine)

- 1511874-49-9(2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine)

- 1197332-52-7((3-Methoxy-2,5-dimethylphenyl)boronic acid)

- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)

- 1258622-09-1(3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid)

- 338759-79-8(2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)-)

- 330189-63-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide)

- 1638121-76-2(2,6-Difluoro-3-(methoxymethoxy)pyridine)